4-benzoylbenzyl 3,4-dimethoxybenzoate

Description

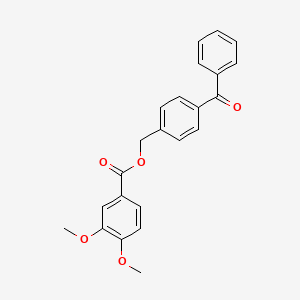

4-Benzoylbenzyl 3,4-dimethoxybenzoate is an aromatic ester derivative characterized by two methoxy groups at the 3- and 4-positions of the benzoate moiety and a benzoyl group attached to the benzyl alcohol-derived backbone. This compound’s structure combines electron-donating methoxy substituents with a benzoyl group, influencing its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(4-benzoylphenyl)methyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O5/c1-26-20-13-12-19(14-21(20)27-2)23(25)28-15-16-8-10-18(11-9-16)22(24)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPUPXXIWCCUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylbenzyl 3,4-dimethoxybenzoate typically involves the esterification of 4-benzoylbenzyl alcohol with 3,4-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow chemistry or microwave-assisted synthesis to improve efficiency and yield. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylbenzyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-benzoylbenzyl 3,4-dimethoxybenzoate typically involves the reaction of benzoyl chloride with 3,4-dimethoxybenzoic acid derivatives. The compound can be characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Benzoyl chloride + 3,4-dimethoxybenzoic acid | This compound |

| 2 | Purification (e.g., recrystallization) | Pure compound |

Research has indicated that compounds similar to this compound exhibit significant biological activities, including anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the anticancer activity of benzofuran derivatives, compounds were screened against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited substantial cytotoxic effects, suggesting potential for further development as anticancer agents .

Anticancer Agents

The primary application of this compound is in the development of anticancer therapies. Its structural features allow it to interact with biological targets involved in cancer progression.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways.

Antiviral Activity

Emerging research suggests that similar compounds have potential antiviral properties. For instance, studies on related benzamide derivatives have shown effectiveness against viruses such as Ebola and Marburg .

- Potential Mechanism : These compounds may inhibit viral entry into host cells or interfere with viral replication processes.

Future Directions and Research Needs

Further research is required to fully elucidate the mechanisms behind the biological activities of this compound. This includes:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.

Mechanism of Action

The mechanism by which 4-benzoylbenzyl 3,4-dimethoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: 3,4-Dimethoxybenzoate vs. Other Dimethoxybenzoates

The position of methoxy groups significantly impacts physicochemical properties. For example:

- Thermal Stability : Cu(II) 3,4-dimethoxybenzoate decomposes at lower temperatures compared to its 2,4-dimethoxybenzoate analog due to weaker steric and electronic stabilization in the 3,4-substituted complex .

- Solubility : Cu(II) 3,5-dimethoxybenzoate exhibits lower water solubility (10⁻⁵–10⁻² mol·dm⁻³) than 2,6-dimethoxybenzoate, which is attributed to reduced inductive effects and increased steric hindrance in the 3,5-substituted derivative .

- Magnetic Properties : Cu(II) 3,4-dimethoxybenzoate shows antiferromagnetic behavior with effective magnetic moments ranging from 0.46–1.75 BM, similar to other dimethoxybenzoates, but with variations dependent on substituent positions and hydration states .

Functional Group Comparisons: Methoxy vs. Nitro or Hydroxy Groups

- Cholinesterase Inhibition : A 3,4-dimethoxybenzoate derivative demonstrated higher acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity (IC₅₀ values in micromolar range) compared to a 4-nitrobenzoate analog. The methoxy groups enhance electron density, facilitating hydrogen bonding with enzyme active sites .

- Metabolic Pathways : 3,4-Dimethoxybenzoate undergoes sequential O-demethylation by microbial enzymes to form 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (gallic acid), whereas 4-methoxybenzoate is metabolized via different demethylation pathways .

Physicochemical Properties of Synthesized Analogs

Key data from synthesized 3,4-dimethoxybenzoate derivatives ():

| Compound Name | Melting Point (°C) | Key Structural Features |

|---|---|---|

| 2-Allyl-5-methoxyphenyl 3,4-dimethoxybenzoate | 96.3–97.2 | Allyl group, methoxy at 3,4-positions |

| 4-((3,4-Dimethoxybenzamido)methyl)phenyl 3,4-dimethoxybenzoate | Not reported | Dual 3,4-dimethoxybenzoate groups |

| (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | Not reported | Furan backbone, methoxy substituents |

These derivatives exhibit lower melting points compared to trimethoxybenzoate analogs (e.g., 2-allylphenyl 3,4,5-trimethoxybenzoate melts at 61.9–63.2°C), suggesting that increased methoxy substitution enhances crystallinity .

Enzyme Inhibition

The 3,4-dimethoxybenzoate moiety enhances interactions with cholinesterases due to its ability to form hydrogen bonds via methoxy oxygen atoms. Molecular docking studies confirm that the methoxy groups align with catalytic residues in AChE and BuChE, unlike nitro groups, which exhibit weaker binding .

Coordination Chemistry

3,4-Dimethoxybenzoate ligands form stable complexes with transition metals (e.g., Cu(II), Co(II)). However, their stability constants are lower than those of 2,4-dimethoxybenzoate complexes, as the latter’s substituent arrangement provides better electron delocalization and steric protection .

Q & A

Q. What are the recommended synthetic routes for preparing 4-benzoylbenzyl 3,4-dimethoxybenzoate?

A common method involves esterification between 3,4-dimethoxybenzoyl chloride and 4-benzoylbenzyl alcohol under basic conditions (e.g., using pyridine or DMAP as a catalyst). The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the benzoyl chloride. Purification is achieved via recrystallization or column chromatography. Key intermediates like 3,4-dimethoxybenzoyl chloride can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Purity is confirmed using high-resolution mass spectrometry (HRMS) to match the molecular ion peak with the theoretical mass. Structural validation relies on - and -NMR spectroscopy to confirm the presence of characteristic signals, such as aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ ~3.8 ppm). Melting point determination (e.g., 93–110°C for related benzoates) and thin-layer chromatography (TLC) with UV visualization are additional quality-control steps .

Q. What safety protocols are essential when handling this compound in the lab?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine particles by working in a fume hood. In case of skin contact, wash immediately with soap and water. Store the compound in a sealed container under dry, inert conditions to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How do the electronic effects of substituents (e.g., methoxy vs. benzoyl groups) influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-donating methoxy groups on the benzoate ring activate the carbonyl carbon toward nucleophilic attack, while the benzoyl group at the 4-position introduces steric hindrance. Comparative studies with analogs (e.g., methyl 3,4-dimethoxybenzoate) reveal that bulky substituents reduce reaction rates in ester hydrolysis or transesterification. Kinetic experiments using UV-Vis spectroscopy or HPLC can quantify these effects .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H1H-NMR signals)?

Unexpected splitting may arise from restricted rotation around the ester bond or intermolecular interactions. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects (e.g., coalescence of signals at elevated temperatures). For persistent discrepancies, computational methods (DFT calculations) can model molecular conformations and predict splitting patterns .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or LC-MS, identifying hydrolysis products (e.g., 3,4-dimethoxybenzoic acid or 4-benzoylbenzyl alcohol). Arrhenius plots can extrapolate shelf-life at standard conditions .

Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinities. For mechanistic insights, molecular docking simulations (using software like AutoDock) predict binding modes, while X-ray crystallography resolves 3D structures of target-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.